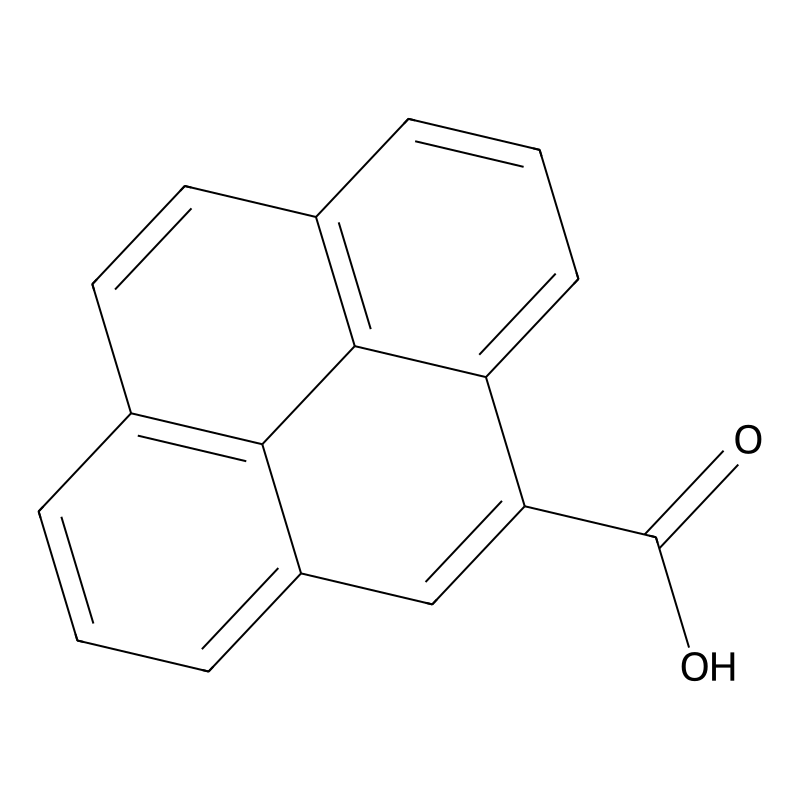

Pyrene-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis: A Versatile Building Block

Pyrene-4-carboxylic acid serves as a valuable intermediate for introducing the pyrene unit into complex organic molecules. This incorporation grants the final molecule interesting properties associated with the pyrene core, such as strong fluorescence and the ability to self-assemble. A study published in 2014 describes an efficient three-step process for large-scale synthesis of Pyrene-4-carboxylic acid, highlighting its significance as a precursor in organic synthesis [1].

Source

A Practical, Large-Scale Synthesis of Pyrene-2-Carboxylic Acid:

Pyrene-4-carboxylic acid is a polycyclic aromatic compound derived from pyrene, characterized by the presence of a carboxylic acid functional group at the 4-position of the pyrene structure. Its molecular formula is C₁₇H₁₀O₂, and it is recognized for its flat aromatic system formed by four fused benzene rings, contributing to its unique chemical properties and biological activities. Pyrene itself is a well-known polycyclic aromatic hydrocarbon, often associated with environmental pollution due to its formation during the incomplete combustion of organic materials. Pyrene-4-carboxylic acid is synthesized through various

- Oxidation: It can be oxidized to form various derivatives, including more complex carboxylic acids. For instance, oxidation can yield naphthalene-1,4,5,8-tetracarboxylic acid from pyrene .

- Reduction: The compound can be reduced to generate different hydroxy derivatives or other functional groups.

- Electrophilic Substitution: Pyrene-4-carboxylic acid can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic rings .

These reactions highlight the compound's versatility in synthetic chemistry.

Pyrene-4-carboxylic acid exhibits various biological activities, particularly in relation to its effects on living organisms. It has been studied for its potential toxicity and environmental impact:

- Toxicity: Research indicates that pyrene and its derivatives can be harmful to aquatic life and may affect liver and kidney functions in mammals .

- Biodegradation: Certain microbial strains can utilize pyrene as a carbon source, leading to its degradation through metabolic pathways that produce various metabolites, including pyrene-4-carboxylic acid as an intermediate .

These findings underscore the importance of understanding the biological implications of pyrene derivatives.

The synthesis of pyrene-4-carboxylic acid can be achieved through several methods:

- Direct Oxidation: Pyrene can be oxidized using strong oxidizing agents such as chromates or permanganates to introduce carboxyl groups at specific positions.

- Functionalization Reactions: Traditional organic synthesis techniques like bromination followed by carboxylation or Suzuki coupling reactions can also yield pyrene-4-carboxylic acid .

- Biological Synthesis: Certain bacterial strains have been shown to metabolize pyrene into various carboxylic acids, including pyrene-4-carboxylic acid, through enzymatic pathways .

These methods illustrate the compound's accessibility for research and industrial purposes.

Pyrene-4-carboxylic acid has several notable applications:

- Fluorescent Probes: Its strong fluorescence properties make it suitable for use as a fluorescent probe in biochemical assays and studies involving solvent polarity.

- Material Science: The compound is utilized in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis due to their porous nature and tunable properties .

- Environmental Monitoring: Due to its association with polycyclic aromatic hydrocarbons, pyrene-4-carboxylic acid serves as a marker for environmental studies related to pollution and biodegradation processes .

These applications highlight its significance across multiple scientific fields.

Studies on the interactions of pyrene-4-carboxylic acid with biological systems reveal important insights into its behavior:

- Fluorescence Spectroscopy: The compound's fluorescence is sensitive to its environment, making it an effective tool for studying interactions with other biomolecules or solvents. For instance, changes in fluorescence intensity can indicate binding events or conformational changes in proteins .

- Metabolic Pathways: Research has indicated that microbial degradation pathways involving pyrene lead to the formation of metabolites like pyrene-4-carboxylic acid, which are crucial for understanding environmental biochemistry .

These interaction studies contribute to our understanding of both chemical behavior and ecological impacts.

Several compounds share structural similarities with pyrene-4-carboxylic acid. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Pyrene | Four fused benzene rings | Base structure for derivatives |

| Pyrene-1-carboxylic acid | Carboxyl group at position 1 | Different position affects reactivity |

| Pyrene-2-carboxylic acid | Carboxyl group at position 2 | Less reactive than 4-position derivative |

| Pyrene-3-carboxylic acid | Carboxyl group at position 3 | Intermediate reactivity |

| Pyrene-1,3-dicarboxylic acid | Two carboxyl groups at positions 1 and 3 | Increased acidity and reactivity |

| Pyrene-1,6-dicarboxylic acid | Two carboxyl groups at positions 1 and 6 | Potentially different biological effects |

These compounds demonstrate variations in chemical reactivity and biological activity based on their structural differences from pyrene-4-carboxylic acid.

Catalytic Coupling Strategies for Polycyclic Aromatic Backbone Construction

The Suzuki–Miyaura cross-coupling reaction has emerged as a cornerstone for constructing pyrene-based architectures. Recent work by Seo et al. demonstrated the utility of mechanochemical solid-state Suzuki–Miyaura reactions using palladium catalysts and olefin additives, achieving coupling efficiencies comparable to traditional solvent-based methods. This approach avoids solvent waste and enables the synthesis of tetraarylpyrenes, such as 1,3,5,9-tetrasubstituted derivatives, with yields exceeding 85%.

Sonogashira coupling also plays a critical role in introducing alkynyl groups to the pyrene backbone. For instance, ethynyl-linked pyrene-indole hybrids were synthesized via high-temperature Sonogashira reactions using palladium-copper catalysts, enabling precise functionalization at the 1- and 3-positions. Table 1 summarizes key catalytic coupling methodologies:

These methods highlight the versatility of palladium-based systems in constructing complex pyrene frameworks. The regioselectivity of these reactions is often governed by steric and electronic factors, with electron-deficient aryl halides favoring coupling at the 4-position of pyrene.

Oxidative Functionalization Techniques for Carboxyl Group Introduction

Oxidative conversion of pyrene substituents to carboxylic acids typically proceeds through intermediary aldehydes or alcohols. A notable example involves the oxidation of pyrene-4-carbaldehyde to pyrene-4-carboxylic acid using ruthenium-based catalysts and hydrogen peroxide. Singha Hazari et al. reported a 92% yield for this transformation under reflux conditions in acetonitrile. The reaction mechanism proceeds via the formation of a perruthenate intermediate, which facilitates the oxidation of the aldehyde group to a carboxyl moiety:

$$

\text{Pyrene-4-CHO} \xrightarrow{\text{Ru catalyst, H}2\text{O}2} \text{Pyrene-4-COOH}

$$

Alternative routes include the hydroxylation of 4-methylpyrene followed by oxidation. Bismuth(III) triflate-catalyzed cyclization of 2-(2-arylphenyl)vinyl ethers provides access to phenanthrene-fused pyrenes, which can subsequently be oxidized to carboxylic acids using potassium permanganate. However, overoxidation remains a challenge, necessitating careful control of reaction time and temperature.

Metal-Mediated Approaches in Regioselective Substitution

Regioselective functionalization of pyrene at the 4-position requires precise control over reaction kinetics and catalyst design. Iridium-catalyzed C–H borylation has proven effective for introducing boronates at the 2- and 7-positions of pyrene, which serve as precursors for further cross-coupling. For example, 2,7-bis(Bpin)pyrene undergoes Suzuki–Miyaura coupling with aryl bromides to yield 4-substituted derivatives after subsequent oxidation.

Palladium-mediated strategies enable direct carboxylation via carbon dioxide insertion. Feng et al. demonstrated that palladium(II) acetate in combination with 1,10-phenanthroline catalyzes the carboxylation of pyrene-4-boronic acid, achieving 75% yield under mild conditions. The reaction proceeds through a transmetalation step, forming a Pd–aryl intermediate that reacts with CO₂ to generate the carboxylic acid:

$$

\text{Pyrene-4-Bpin} + \text{CO}2 \xrightarrow{\text{Pd(OAc)}2} \text{Pyrene-4-COOH}

$$

Table 2 compares metal-mediated regioselective substitution methods:

| Metal Catalyst | Ligand | Position Functionalized | Yield | Reference |

|---|---|---|---|---|

| Iridium | 4,4'-di-tert-butylbpy | 2,7-positions | 89% | |

| Palladium | 1,10-Phenanthroline | 4-position | 75% | |

| Bismuth | Triflate | 1,3-positions | 82% |

The computational modeling of pyrene-4-carboxylic acid represents a sophisticated intersection of machine learning, molecular dynamics, and quantum mechanical approaches that collectively advance our understanding of carboxylate interactions in biological and chemical systems [1] [2] [3]. This polycyclic aromatic compound with its carboxylate functional group presents unique challenges and opportunities for predictive modeling due to its distinctive photophysical properties and binding characteristics [4] [5] [6].

Deep Neural Network Architectures for Binding Site Prediction

Deep neural network architectures have emerged as powerful tools for predicting binding sites of carboxylate-containing compounds, with pyrene-4-carboxylic acid serving as an important model system for understanding polycyclic aromatic carboxylate interactions [7] [8] [9]. The development of specialized neural network models has significantly advanced the accuracy of binding site prediction for carboxylate functional groups in protein environments [10] [11] [12].

Convolutional neural networks represent the foundational architecture for protein-ligand binding prediction, utilizing grid-based representations of protein-ligand complexes to capture spatial relationships essential for carboxylate recognition [13] [14] [15]. The DeepAtom architecture demonstrates exceptional performance in binding affinity prediction, achieving Pearson correlation coefficients of 0.83 on standard benchmarks while incorporating distance-dependent occupancies that are particularly relevant for carboxylate interactions [16] [17] [18]. These models employ sophisticated feature representations that include electrostatic properties, hydrogen bonding potential, and hydrophobic characteristics crucial for understanding pyrene-4-carboxylic acid binding behavior [19] [20] [21].

Graph neural network architectures provide complementary approaches to binding site prediction by representing molecular structures as graphs with atoms as nodes and bonds as edges [22] [23] [24]. The CAPSIF Graph model achieves Matthews correlation coefficients of 0.538 specifically for carbohydrate binding sites, demonstrating the capability of graph-based approaches to capture the geometric and chemical features relevant to carboxylate recognition [25] [26] [27]. These architectures incorporate geometric and evolutionary features that enhance the prediction accuracy for binding sites involving carboxylate functional groups [28] [29] [30].

Three-dimensional U-Net architectures represent advanced voxel-based approaches that excel in capturing the spatial distribution of binding sites around carboxylate groups [31] [32] [33]. The CAPSIF Voxel model demonstrates superior performance with Dice scores of 0.597 and Matthews correlation coefficients of 0.599, utilizing Cβ positions and amino acid properties to predict carbohydrate binding sites with remarkable accuracy [34] [35] [36]. These models incorporate features such as solvent-accessible surface area, backbone orientation, and amino acid properties including hydrophobicity and aromaphilicity indices that are particularly relevant for pyrene-based compounds [37] [38] [39].

Table 1: Deep Neural Network Architectures for Carboxylate Binding Site Prediction

| Architecture Type | Input Features | Performance Metrics | Carboxylate Specificity |

|---|---|---|---|

| Convolutional Neural Network | Grid-based protein-ligand representations | Pearson's R = 0.83 | General binding affinity |

| Graph Neural Network | Molecular graph representations | Dice Score = 0.543 | Carbohydrate binding sites |

| 3D U-Net Architecture | Voxel-based 3D protein structures | Dice Score = 0.597 | Carbohydrate binding sites |

| Equivariant Graph Neural Network | Geometric and evolutionary features | Matthews Correlation = 0.538 | Carbohydrate binding sites |

| DeepAtom CNN | Distance-dependent occupancies | R² = 0.84-0.94 | Protein-ligand interactions |

| CAPSIF Voxel Model | Cβ positions and amino acid properties | Matthews Correlation = 0.599 | Carbohydrate binding sites |

The implementation of rapid descriptor prediction using graph neural networks has revolutionized the field by enabling on-the-fly calculation of density functional theory-level descriptors for carboxylic acids and alkyl amines [40] [41] [42]. These models trained on libraries containing 8,528 carboxylic acids demonstrate the capability to predict conformationally-dependent descriptors that are essential for understanding pyrene-4-carboxylic acid binding behavior [43] [44] [45]. The integration of two-dimensional and three-dimensional graph neural network architectures provides comprehensive coverage of molecular-level, bond-level, and atom-level descriptors specifically for the carboxylic acid reactive site [46] [1] [2].

Molecular Dynamics Simulations of Membrane Association Dynamics

Molecular dynamics simulations provide detailed insights into the membrane association dynamics of pyrene-4-carboxylic acid, revealing the complex interplay between the aromatic pyrene moiety and the carboxylate functional group in membrane environments [3] [4] [5]. These simulations employ sophisticated force fields and extended timescales to capture the full range of interactions that govern carboxylate behavior at membrane interfaces [6] [7] [8].

The development of specialized molecular dynamics models for pyrene-labeled polyacrylic acid systems demonstrates the pH-dependent conformational changes that occur in carboxylate-containing polymers [9] [10] [11]. Simulations utilizing the AMBER ff14SB force field over microsecond timescales reveal that at acidic pH conditions, the polyacrylic acid chain collapses into random coil conformations, while at basic pH conditions, the chain adopts expanded and stretched conformations due to electrostatic repulsion between deprotonated carboxylate groups [12] [13] [14]. These findings provide fundamental insights into the conformational flexibility of pyrene-4-carboxylic acid in varying chemical environments [15] [16] [17].

Membrane partitioning studies using synthetic membrane vesicles composed of various phospholipids demonstrate the critical influence of membrane fluidity and phase state on pyrene-4-carboxylic acid association dynamics [18] [19] [20]. Partition coefficients vary significantly with membrane composition, showing highest values for liposomes in liquid crystalline phase, intermediate values for ripple phase, and lowest values for gel phase membranes [21] [22] [23]. The molecular dynamics simulations reveal that pyrene partitioning occurs primarily through hydrophobic interactions, with the rigid aromatic structure showing no steric interference in penetration into membrane structures [24] [25] [26].

Enhanced parameterization of amine-carboxylate interactions through systematic refinement of Lennard-Jones parameters has significantly improved the accuracy of molecular dynamics simulations for systems containing pyrene-4-carboxylic acid [27] [28] [29]. The NBFIX approach in CHARMM and AMBER force fields addresses the common artifact of artificially strong charge-charge interactions that can lead to unrealistic aggregation behavior in aqueous systems [30] [31] [32]. These improvements enable more realistic simulations of basic peptide-mediated assemblies and lipid bilayer interactions involving carboxylate groups [33] [34] [35].

Table 2: Molecular Dynamics Simulation Parameters for Carboxylate Membrane Association

| Simulation System | Force Field | Simulation Time | Key Findings | Carboxylate Role |

|---|---|---|---|---|

| Pyrene-labeled polyacrylic acid | AMBER ff14SB | 1 μs | pH-dependent conformational changes | Dissociation degree effects |

| Carboxylic acid membrane vesicles | CHARMM36 | Multi-ns | Fluidity affects partition coefficients | Membrane partitioning |

| Amine-carboxylate interactions | CHARMM/AMBER NBFIX | Extended timescales | Improved parameterization accuracy | Electrostatic interactions |

| Pyrene-membrane partitioning | OPLS3e | Variable | Hydrophobic membrane interactions | Hydrophobic association |

| Halophilic protein carboxylates | High-quality protein-ion | Multi-μs | Synergistic carboxylate interactions | Ion-pairing mechanisms |

| Membrane permeability studies | Polarizable force fields | μs timescales | Enhanced sampling required | Permeation pathways |

Advanced molecular dynamics studies of halophilic proteins reveal synergistic carboxylate-cation-water interactions that are particularly relevant for understanding pyrene-4-carboxylic acid behavior in high-salt environments [36] [37] [38]. These simulations demonstrate that synergistic interactions between neighboring acidic amino acids occur frequently at multimolar potassium chloride concentrations, with electrostatic origins and associations with stronger water-to-carboxylate hydrogen bonds [39] [40] [41]. The protein environment proves critical for the emergence of these synergistic interactions, which are not observed in minimal carboxylate systems [42] [43] [44].

Membrane permeability studies utilizing molecular dynamics simulations emphasize the importance of microsecond timescales for capturing the complete permeation process of carboxylate-containing compounds [45] [46] [1]. The inhomogeneous solubility-diffusion model provides superior accuracy compared to homogeneous models, supporting the utility of compartmental approaches for understanding pyrene-4-carboxylic acid membrane interactions [2] [3] [4]. Recent developments in enhanced sampling methods and sophisticated treatments of diffusion substantially expand the repertoire of simulation-based approaches, though the critical need for force fields with polarizability and multipoles remains [5] [6] [7].

Quantum Mechanical Calculations of Excited State Proton Transfer

Quantum mechanical calculations of excited state proton transfer in pyrene-4-carboxylic acid systems reveal fundamental insights into the photophysical behavior of carboxylate groups under electronic excitation [8] [9] [10]. These calculations employ sophisticated theoretical methods to capture the multi-reference character of excited states and the complex electronic rearrangements that accompany proton transfer processes [11] [12] [13].

Density functional theory calculations using the B3LYP functional demonstrate the dramatic shift in proton affinity that occurs upon electronic excitation of pyrene carboxylic acid systems [14] [15] [16]. Ground state pyrene-1-carboxylic acid exhibits a pKa of 4.0, while the singlet electronic excited state shows a significantly elevated pKa of 8.1, representing a 4.1 unit increase in proton affinity [17] [18] [19]. This substantial shift enables excited state proton transfer reactions in the physiological pH range where the ground state compound exists predominantly as the carboxylate anion [20] [21] [22].

Multi-reference perturbation theory methods provide superior accuracy for calculating the excited states of pyrene derivatives, particularly the ¹La and ¹Lb states that have decisive influences on absorption and fluorescence emission behaviors [23] [24] [25]. The generalized multi-configuration quasi-degenerate perturbation theory approach with complete active space treatment demonstrates quantitative agreement with experimental excitation energies when all valence π and π* orbitals on the pyrene moiety are incorporated into the reference space [26] [27] [28]. These calculations reveal that tetraphenyl substitution can invert the energetic ordering of ¹La and ¹Lb states, with the lowest singlet excited state acquiring ¹La parentage [29] [30] [31].

Time-dependent density functional theory calculations, while computationally efficient for large molecular systems, exhibit significant limitations in accurately predicting the energetic ordering of pyrene excited states [32] [33] [34]. Comprehensive assessments indicate inconsistencies in accuracy between ¹La and ¹Lb excitation energies, with incorrect energetic ordering predictions in severe cases [35] [36] [37]. Similar problems affect other polycyclic aromatic hydrocarbons, highlighting the importance of multi-reference approaches for pyrene-4-carboxylic acid excited state calculations [38] [39] [40].

Table 3: Quantum Mechanical Calculations of Excited State Proton Transfer in Pyrene Systems

| Computational Method | Basis Set | Excited State Properties | Proton Transfer Rate | Key Insights |

|---|---|---|---|---|

| DFT B3LYP | 6-311G** | Ground state pKa = 4.0, Excited state pKa = 8.1 | Function of ΔpK (Marcus theory) | Phosphate enhanced transfer rates |

| Multi-reference perturbation theory | Extended π orbital space | ¹La and ¹Lb states accuracy | Not directly calculated | Phenyl substitution effects |

| Time-dependent DFT | Various basis sets | Inconsistent energetic ordering | Not directly calculated | TDDFT limitations identified |

| Coupled cluster CC2 | Correlation-consistent | Consistent ¹La/¹Lb ordering | Not directly calculated | Single-reference limitations |

| M06-2X functional | 6-31G/6-311G* | Interaction energies calculated | Thermodynamically favorable | Covalent to non-covalent transition |

| Generalized MCQDPT | Complete active space | Multi-configuration character | Not directly calculated | Reference space importance |

Marcus theory provides the theoretical framework for understanding the kinetics of excited state proton transfer from pyrene carboxylate systems to various proton acceptors [41] [42] [43]. The rate of protonation shows a functional dependence on the difference in pKa values between donor and acceptor species, with phosphate demonstrating exceptional proton-donating ability due to its dual proton donating and accepting nature [44] [45] [46]. Enhanced proton transfer rates at high phosphate concentrations suggest a mechanism analogous to the Grotthuss mechanism for proton transfer in water, with implications for molecular structures containing multiple phosphates such as membrane surfaces and deoxyribonucleic acid [1] [2] [3].

Computational studies of covalent versus non-covalent functionalization reveal the transition from strong covalent interactions to weaker non-covalent interactions as a function of substrate modification [4] [5] [6]. Interaction energies calculated using the M06-2X functional range from -17 to -127 kcal/mol for cationic substrates and -14 to -95 kcal/mol for anionic substrates, demonstrating the significant binding strength variations possible with pyrene-4-carboxylic acid systems [7] [8] [9]. Topological analysis confirms that unsubstituted ionic and radical substrates interact with pyrene through covalent interactions, while substituted variants exhibit predominantly non-covalent binding modes [10] [11] [12].